

Spectroscopic Analysis of N-Methyldidecylamine: A Technical Guide

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Compound of Interest

Compound Name: *N-Methyldidecylamine*

Cat. No.: *B1630444*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used for the analysis and characterization of **N-Methyldidecylamine**, a tertiary amine with applications in chemical synthesis, including as a reagent in the development of potential anticancer compounds.^{[1][2][3]} This document outlines the expected spectral data, detailed experimental protocols for its analysis, and a logical workflow for its comprehensive spectroscopic characterization.

Physicochemical Properties of N-Methyldidecylamine

N-Methyldidecylamine is a clear, slightly light-yellow liquid with a characteristic fish-like odor.^{[2][4]} It is insoluble in water and has a density less than that of water.^{[2][4]}

| Property | Value | Reference |
|-------------------|-----------------------------------|----------------------|
| Molecular Formula | C ₂₁ H ₄₅ N | ^{[1][4][5]} |
| Molecular Weight | 311.59 g/mol | ^{[1][3][5]} |
| CAS Number | 7396-58-9 | ^{[3][4][5]} |
| Density | 0.807 g/mL at 20 °C | ^{[2][5]} |
| Refractive Index | n _{20/D} 1.448 | ^{[3][5]} |

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of **N-Methyldidecylamine**. This data is predicted based on its chemical structure and typical values for similar aliphatic tertiary amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of **N-Methyldidecylamine** is characterized by signals corresponding to the methyl and methylene groups of the decyl chains and the N-methyl group. The protons on the carbons adjacent to the nitrogen atom are expected to be deshielded and appear further downfield.[\[6\]](#)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
|-----------------------------|--------------|-------------|---|
| ~ 2.25 | s | 3H | N-CH ₃ |
| ~ 2.20 | t | 4H | N-CH ₂ (CH ₂) ₈ CH ₃ |
| ~ 1.45 | m | 4H | N-CH ₂ -CH ₂ - (CH ₂) ₇ CH ₃ |
| ~ 1.27 | m | 28H | N-(CH ₂) ₂ -(CH ₂) ₇ CH ₃ |
| 0.88 | t | 6H | N-(CH ₂) ₉ -CH ₃ |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will show distinct signals for each carbon environment in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |
|-----------------------------------|--|
| ~ 58.0 | CH ₂ -N |
| ~ 42.5 | CH ₃ -N |
| ~ 32.0 | -CH ₂ -CH ₃ (C9') |
| ~ 29.7 | Methylene chain carbons (C4'-C8') |
| ~ 29.4 | Methylene chain carbons (C3') |
| ~ 27.5 | N-CH ₂ -CH ₂ - (C2') |
| ~ 22.8 | -CH ₂ -CH ₃ (C10') |
| ~ 14.2 | -CH ₂ -CH ₃ |

Infrared (IR) Spectroscopy

As a tertiary amine, **N-Methyldidecylamine** does not possess N-H bonds. Therefore, its IR spectrum is characterized by the absence of N-H stretching bands typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region.^{[6][7][8]} The key absorption bands are due to C-H and C-N vibrations.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|----------------|---|
| 2955 - 2850 | Strong | C-H stretching (asymmetric and symmetric) of CH ₃ and CH ₂ groups |
| 1465 | Medium | C-H bending (scissoring) of CH ₂ groups |
| 1375 | Medium | C-H bending (symmetric) of CH ₃ groups |
| 1250 - 1020 | Weak to Medium | C-N stretching of aliphatic amine |

Mass Spectrometry (MS)

The mass spectrum of **N-Methyldidecylamine** is expected to show a molecular ion peak (M^+) at m/z 311, consistent with its molecular weight and the nitrogen rule (an odd molecular weight for a compound with one nitrogen atom).[9] The fragmentation pattern is dominated by α -cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.

| m/z | Relative Intensity | Assignment |
|-------|--------------------|--|
| 311 | Low | $[M]^+$, Molecular Ion |
| 296 | Medium | $[M - CH_3]^+$ |
| 184 | High | $[CH_3N(CH_2CH_2CH_2CH_2CH_2CH_2CH_2CH_2CH_3)]^+$ (α -cleavage, loss of a C_9H_{19} radical) |
| 44 | Medium | $[CH_3NCH_3]^+$ (further fragmentation) |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 20-30 mg of **N-Methyldidecylamine** into a clean, dry vial.
- Add approximately 0.7 mL of deuterated chloroform ($CDCl_3$). Other deuterated solvents like acetone- d_6 or benzene- d_6 can be used depending on solubility and desired spectral resolution.
- Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
- Cap the NMR tube and label it appropriately.

1H and ^{13}C NMR Acquisition:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 8-16.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
- ^{13}C NMR Parameters:
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Number of Scans: 128-1024 (or more, depending on concentration).
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-220 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

Sample Preparation:

- **N-Methyldidecylamine** is a liquid and can be analyzed neat.
- Place one to two drops of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

- Procedure:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Apply the sample to the crystal.
 - Acquire the sample spectrum.
- Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Post-Acquisition: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a stock solution of **N-Methyldidecylamine** in a volatile organic solvent such as dichloromethane or hexane at a concentration of approximately 1 mg/mL.
- Prepare a dilute sample for injection by taking an aliquot of the stock solution and diluting it further to a final concentration of 1-10 $\mu\text{g/mL}$.

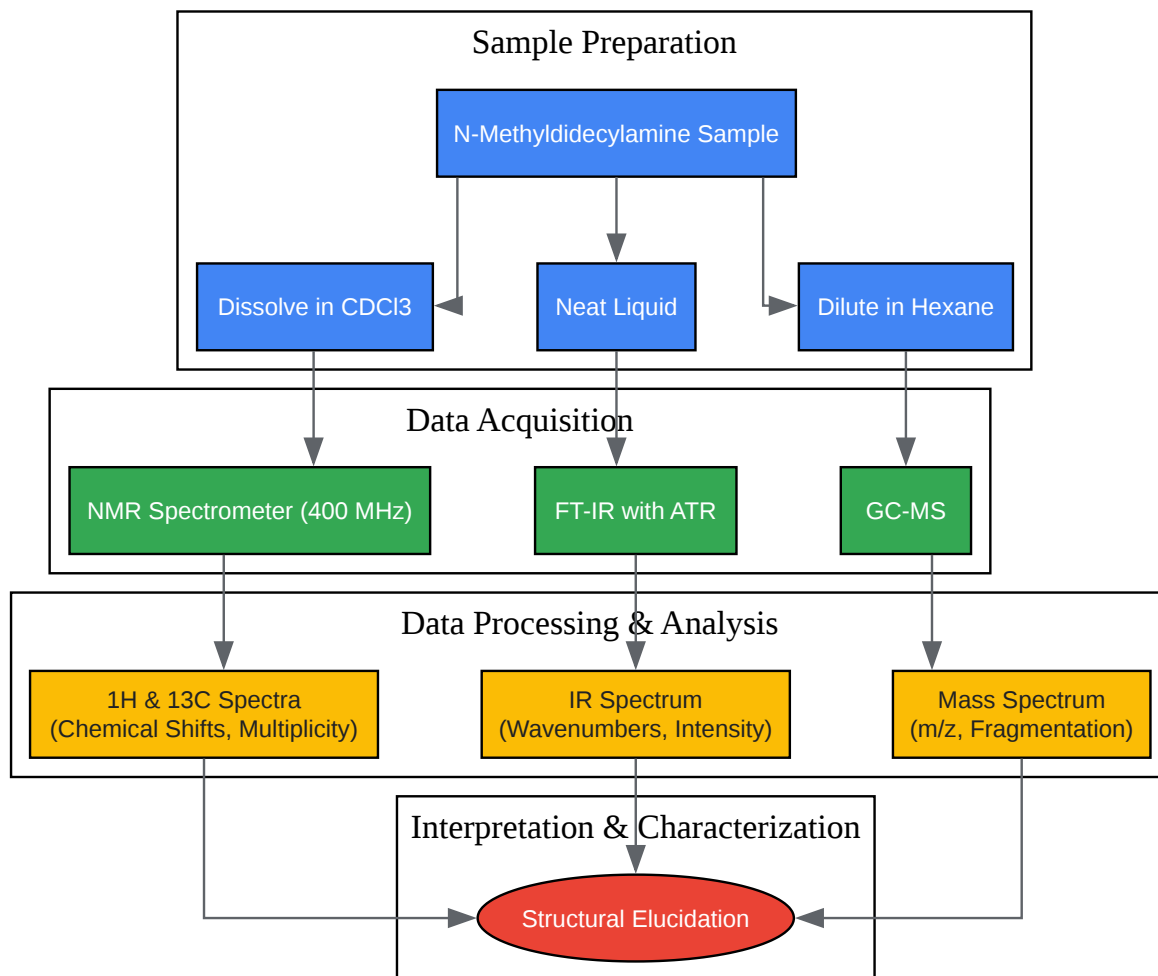
Instrumentation and Parameters:

- Gas Chromatograph (GC):
 - Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 μm film thickness).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injector Temperature: 250 $^{\circ}\text{C}$.

- Injection Mode: Splitless (1 μ L injection volume).
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes.
 - Ramp to 280 °C at a rate of 15 °C/min.
 - Hold at 280 °C for 5 minutes.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-500.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.

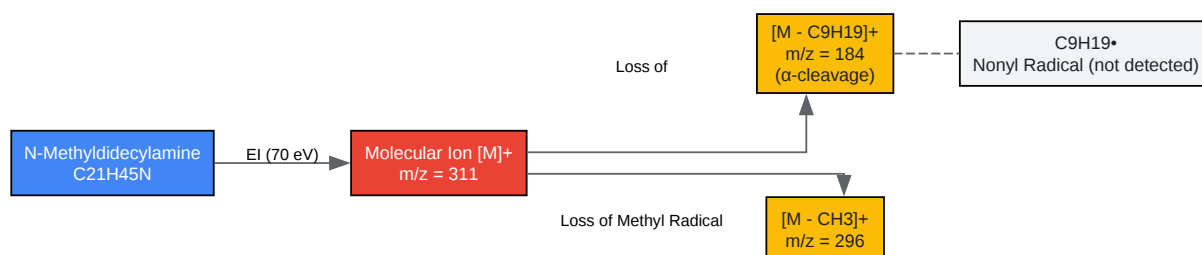
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **N-Methyldidecylamine**.



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Caption: Workflow for Spectroscopic Analysis of **N-Methyldidecylamine**.



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Caption: Proposed Mass Spectrometry Fragmentation Pathway.

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